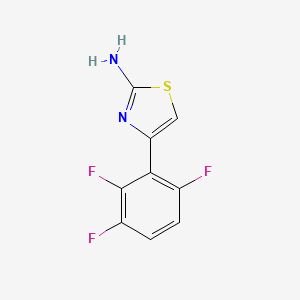

4-(2,3,6-Trifluorophenyl)thiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5F3N2S |

|---|---|

Molecular Weight |

230.21 g/mol |

IUPAC Name |

4-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H5F3N2S/c10-4-1-2-5(11)8(12)7(4)6-3-15-9(13)14-6/h1-3H,(H2,13,14) |

InChI Key |

NINNWIRKOTUCRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)C2=CSC(=N2)N)F)F |

Origin of Product |

United States |

Chemical Transformations and Functionalization Strategies for 4 2,3,6 Trifluorophenyl Thiazol 2 Amine

Derivatization of the 2-Amino Group

The primary amino group at the 2-position of the thiazole (B1198619) ring is a key site for functionalization, offering a nucleophilic center for a wide range of reactions.

Amidation and Sulfonamidation Reactions

The 2-amino group of aminothiazole derivatives readily undergoes acylation with carboxylic acids, acid chlorides, or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in altering the electronic and lipophilic properties of the parent molecule.

For instance, the synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide derivatives has been explored for their potential as viral replication inhibitors. nih.gov This highlights the importance of the amide linkage in conferring biological activity. The general approach often involves the use of a coupling agent or the conversion of the carboxylic acid to a more reactive species.

A study on the direct amidation of carboxylic acids with amines catalyzed by titanium tetrafluoride (TiF4) has shown that various amines, including heteroaromatic amines like benzo[d]thiazol-2-amine, can be effectively amidated. researchgate.net This method provides a direct route to amide derivatives under relatively mild conditions.

Table 1: Examples of Amidation and Sulfonamidation Reactions on Aminothiazole Scaffolds

| Reactant 1 | Reactant 2 | Product Type | Potential Application |

| 2-Aminothiazole (B372263) derivative | Carboxylic acid / Acid chloride | Amide | Antiviral, Anticancer nih.govresearchgate.net |

| 2-Aminothiazole derivative | Sulfonyl chloride | Sulfonamide | Anticonvulsant nih.gov |

Alkylation and Reductive Amination Strategies

N-alkylation of the 2-amino group can be achieved through various methods, including reaction with alkyl halides. However, reductive amination offers a more controlled approach to introduce alkyl substituents.

Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. organic-chemistry.orgyoutube.comyoutube.com This method is widely used for the synthesis of secondary and tertiary amines. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN). youtube.com The choice of reducing agent can be critical for the success of the reaction, especially in the presence of other reducible functional groups.

A cost-effective and protecting-group-free route for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for a tuberculosis drug candidate, involves a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline. nih.gov This demonstrates the industrial applicability of alkylation reactions on substituted anilines, a principle that can be extended to aminothiazoles.

Schiff Base and Hydrazone Formation

The condensation of the 2-amino group with aldehydes or ketones leads to the formation of Schiff bases (imines). ijpsi.orgnih.gov This reaction is typically carried out under acidic or basic catalysis and often involves the removal of water to drive the equilibrium towards the product.

Schiff bases derived from 2-aminothiazoles have been investigated for a range of biological activities. For example, Schiff bases of 4-phenyl-2-aminothiazoles have been synthesized and evaluated as potential antischistosomal agents. nih.gov Microwave-assisted synthesis has been shown to be an efficient and environmentally friendly method for preparing these compounds. ijpsi.org

Hydrazones can be synthesized from the reaction of hydrazides with aldehydes or ketones. vjs.ac.vnresearchgate.netorganic-chemistry.org While not a direct derivatization of the 2-amino group of the title compound, the synthesis of hydrazone derivatives containing a thiazole moiety is a common strategy in medicinal chemistry to generate compounds with potential biological activity. vjs.ac.vnresearchgate.net

Table 2: Synthesis of Schiff Bases and Hydrazones from Aminothiazoles

| Reactant 1 | Reactant 2 | Product Type | Synthetic Method |

| 4-(2'-fluorophenyl)-2-aminothiazole | 2-hydroxynaphthaldehyde | Schiff Base | Microwave irradiation ijpsi.org |

| N-(4-aryl-thiazol-2-yl)-benzyloxy-acetophenone | Hydrazine derivative | Hydrazone | Conventional heating researchgate.net |

Synthesis of Thiourea (B124793) and Urea (B33335) Derivatives from 2-Aminothiazoles

The reaction of the 2-amino group with isothiocyanates affords thiourea derivatives. mdpi.comrsc.orgorganic-chemistry.org This reaction is generally straightforward and proceeds under mild conditions. Similarly, reaction with isocyanates yields urea derivatives. nih.govnih.gov

Thiourea and urea derivatives of 2-aminothiazoles are of significant interest in drug discovery due to their ability to form hydrogen bonds and interact with biological targets. For instance, thiourea derivatives containing a 4-arylthiazole and a D-glucose moiety have been synthesized and evaluated for their antimicrobial activity. rsc.org The synthesis of urea derivatives of 2-aryl-benzothiazol-5-amines has also been reported as a new class of potential drugs for human African trypanosomiasis. nih.gov

The synthesis of these derivatives often involves the reaction of the aminothiazole with an appropriate isothiocyanate or isocyanate in a suitable solvent like dichloromethane (B109758) or tert-butanol. mdpi.com

Electrophilic Derivatization Techniques

While the 2-amino group is primarily nucleophilic, the thiazole ring itself can undergo electrophilic substitution. However, direct electrophilic attack on the ring can be challenging due to the electron-withdrawing nature of the trifluorophenyl substituent.

More commonly, electrophilic derivatization targets the nitrogen atom of the amino group. For example, reactions with electrophilic reagents can lead to the formation of various functional groups.

Modifications of the Thiazole Ring System

The thiazole ring itself is a stable aromatic system, but it can undergo certain modifications. wikipedia.org The reactivity of the thiazole ring is influenced by the substituents present. The electron-withdrawing trifluorophenyl group at the 4-position and the amino group at the 2-position will affect the electron density and reactivity of the C5 position of the thiazole ring.

Electrophilic substitution reactions, such as halogenation, on the thiazole ring typically occur at the C5 position, which is the most electron-rich carbon atom in the ring. pharmaguideline.com However, the presence of the activating amino group and the deactivating trifluorophenyl group would need to be considered in predicting the outcome of such reactions.

Ring-opening and rearrangement reactions of the thiazole ring are also possible under specific conditions, but these are generally less common transformations for this stable heterocyclic system.

Electrophilic Aromatic Substitution on the Thiazole Core

The 2-aminothiazole scaffold is known to undergo electrophilic aromatic substitution, primarily at the C5-position, which is activated by the electron-donating amino group. However, the presence of the strongly electron-withdrawing 2,3,6-trifluorophenyl group at the C4-position is expected to deactivate the thiazole ring towards electrophilic attack. Despite this deactivation, several standard electrophilic substitution reactions could potentially be employed under forcing conditions.

Common electrophilic substitution reactions applicable to activated heterocyclic systems include:

Halogenation: Bromination or chlorination at the C5-position is a common transformation for 2-aminothiazoles. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are typically used. researchgate.net

Nitration: The introduction of a nitro group at the C5-position can be achieved using nitrating agents like nitric acid in a sulfuric acid medium. The strong deactivating effect of the trifluorophenyl group might necessitate harsher reaction conditions.

Sulfonation: Sulfonation at the C5-position can be accomplished with reagents like fuming sulfuric acid.

Formylation: The Vilsmeier-Haack reaction, employing a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), can introduce a formyl group at the C5-position. researchgate.net

It is important to note that the exocyclic amino group can interfere with these reactions, often requiring protection with a suitable group, such as an acetyl or Boc group, prior to electrophilic substitution.

| Reaction | Reagent | Potential Product | Reference |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-4-(2,3,6-trifluorophenyl)thiazol-2-amine | researchgate.net |

| Nitration | HNO3/H2SO4 | 5-Nitro-4-(2,3,6-trifluorophenyl)thiazol-2-amine | |

| Formylation | POCl3, DMF | 5-Formyl-4-(2,3,6-trifluorophenyl)thiazol-2-amine | researchgate.net |

Nucleophilic Substitution on the Thiazole Ring

Nucleophilic substitution reactions on the thiazole ring of 4-(2,3,6-Trifluorophenyl)thiazol-2-amine are less common unless a suitable leaving group is present. The primary amino group at the C2-position can be transformed into a diazonium salt, which can then be displaced by various nucleophiles in a Sandmeyer-type reaction. This provides a versatile route to introduce a range of substituents at the C2-position.

Furthermore, if a halogen atom is introduced at the C5-position via electrophilic substitution, it can serve as a handle for subsequent nucleophilic aromatic substitution or cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds. researchgate.net

| Reaction Type | Precursor | Reagents | Potential Product | Reference |

| Sandmeyer Reaction | This compound | 1. NaNO2, H+2. CuX (X = Cl, Br, CN) | 2-Halo/Cyano-4-(2,3,6-trifluorophenyl)thiazole | |

| Suzuki Coupling | 5-Bromo-4-(2,3,6-trifluorophenyl)thiazol-2-amine | Arylboronic acid, Pd catalyst, Base | 5-Aryl-4-(2,3,6-trifluorophenyl)thiazol-2-amine | researchgate.net |

Cyclization Reactions Involving Thiazole Substituents

The 2-amino group of this compound is a key functional handle for the construction of fused heterocyclic systems. By reacting with appropriate bifunctional electrophiles, a variety of annulated thiazole derivatives can be synthesized. These cyclization reactions often lead to the formation of medicinally relevant scaffolds like thiazolo[3,2-a]pyrimidines, imidazo[2,1-b]thiazoles, and thiazolo[3,2-a] researchgate.netmdpi.comnih.govtriazines. nih.govnih.gov

For instance, reaction with β-ketoesters or malonic esters can lead to the formation of thiazolo[3,2-a]pyrimidinones. Similarly, α-haloketones can be used to construct imidazo[2,1-b]thiazole (B1210989) systems. mdpi.com

| Reactant | Product Scaffold | Reference |

| β-Ketoester | Thiazolo[3,2-a]pyrimidinone | researchgate.net |

| α-Haloketone | Imidazo[2,1-b]thiazole | mdpi.com |

| Dicarbonyl compounds | Fused pyrazine (B50134) derivatives | nih.gov |

Synthetic Modifications on the 2,3,6-Trifluorophenyl Moiety

The 2,3,6-trifluorophenyl ring is generally resistant to electrophilic aromatic substitution due to the strong deactivating effect of the fluorine atoms. However, nucleophilic aromatic substitution (SNAr) of one or more fluorine atoms is a plausible transformation, particularly with potent nucleophiles and under suitable reaction conditions. The positions ortho and para to the thiazole substituent may be susceptible to nucleophilic attack.

Potential nucleophiles for such reactions include alkoxides, thiolates, and amines. The regioselectivity of the substitution will be governed by the electronic effects of the fluorine atoms and the thiazole ring.

It is also conceivable that the fluorine atoms could be displaced through transition-metal-catalyzed cross-coupling reactions, although this would likely require specific catalysts and conditions developed for the functionalization of polyfluorinated aromatic compounds.

| Reaction Type | Reagent | Potential Product |

| Nucleophilic Aromatic Substitution | Sodium methoxide | Methoxy-difluoro-phenyl-substituted thiazole |

| Nucleophilic Aromatic Substitution | Sodium thiophenoxide | Phenylthio-difluoro-phenyl-substituted thiazole |

Structure Activity Relationship Sar Analysis and Ligand Design Principles for 4 2,3,6 Trifluorophenyl Thiazol 2 Amine Derivatives

Elucidating the Role of the 2-Amino Functionality in Molecular Recognition

The 2-aminothiazole (B372263) moiety is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. google.comresearchgate.net Its significance lies in the unique electronic properties and hydrogen bonding capabilities of the 2-amino group. This functionality can act as both a hydrogen bond donor and acceptor, allowing it to form crucial interactions within the binding pockets of proteins and enzymes. google.comnih.gov

In the context of molecular recognition, the amino group is often essential for anchoring the ligand to its target. nih.gov For instance, in kinase inhibitors, the nitrogen atoms of the 2-aminothiazole can form hydrogen bonds with the hinge region of the ATP binding site, a common interaction that enhances binding affinity. researchgate.net The basic nature of the amino group, influenced by the electron-donating character of the thiazole (B1198619) ring, allows it to be protonated under physiological conditions, enabling strong ionic interactions with acidic residues like aspartate or glutamate (B1630785) in a target protein. wikipedia.orgnih.gov The planarity and aromaticity of the thiazole ring further position the amino group for optimal orbital overlap and interaction. nih.gov SAR studies on related compounds frequently show that substitution or removal of this amino group leads to a dramatic loss of potency, underscoring its indispensable role in molecular recognition and biological activity. nih.gov

Impact of the 4-(2,3,6-Trifluorophenyl) Substitution on Ligand Binding and Potency

The substitution at the C4 position of the thiazole ring with a 2,3,6-trifluorophenyl group has a profound and multifaceted impact on the molecule's properties, influencing everything from its electronic profile to its three-dimensional shape.

Influence of Fluorine Positions on Electronic and Lipophilic Properties

Fluorine is the most electronegative element, and its incorporation onto an aromatic ring significantly alters the molecule's electronic and lipophilic character. The specific 2,3,6-trifluoro substitution pattern creates a unique electronic environment.

Table 1: General Physicochemical Properties of Substituents

| Substituent | Hansch-Leo Lipophilicity Parameter (π) | Hammett Constant (σ_meta) | van der Waals Radius (Å) |

| H | 0.00 | 0.00 | 1.20 |

| F | 0.14 | 0.34 | 1.47 |

| Cl | 0.71 | 0.37 | 1.75 |

| CH₃ | 0.56 | -0.07 | 2.00 |

| CF₃ | 0.88 | 0.43 | 2.44 |

This table presents generalized data for common substituents to illustrate comparative physicochemical properties relevant to SAR analysis.

Conformational Constraints Imposed by the Fluorinated Aryl Moiety

The substitution pattern of the fluorinated aryl group plays a critical role in defining the molecule's preferred three-dimensional conformation, which is a key determinant of its binding affinity. The presence of substituents at both ortho positions (C2 and C6) of the phenyl ring imposes significant steric hindrance. nih.gov

This steric bulk forces the phenyl ring and the thiazole ring into a non-planar, or twisted, conformation. The rotation around the single bond connecting the two rings is restricted, reducing the number of available low-energy conformations. nih.govresearchgate.net While a more flexible ligand might seem advantageous, a conformationally constrained molecule can bind with higher affinity because less conformational entropy is lost upon binding to a rigid receptor site. nih.govnih.gov However, this "pre-organization" is only beneficial if the lowest-energy conformation of the ligand matches the geometry of the target's binding pocket. The specific dihedral angle imposed by the 2,6-difluoro substitution is a critical design element that can either enhance or diminish potency depending on the target topology. nih.gov

Systemic Exploration of Thiazole Ring Substituents for Optimized Pharmacological Profiles

Beyond the critical 2-amino and 4-phenyl groups, the thiazole ring itself offers opportunities for substitution to fine-tune the pharmacological profile. researchgate.netnih.gov The C5 position is a common site for modification. Introducing small alkyl groups, halogens, or other functional groups at this position can modulate the molecule's electronics, solubility, and steric profile. nih.gov

For example, SAR studies on related 2-aminothiazole series have shown that incorporating a methyl group at the C5 position can decrease potency, whereas a bromo group at the same position can be more favorable. nih.gov In other cases, attaching a carboxamide side chain to the C5 position has been a successful strategy for developing potent inhibitors. nih.gov The choice of substituent at C5 can influence the orientation of the 4-phenyl group and can also introduce new interaction points with the target protein, such as additional hydrogen bonds or hydrophobic contacts. Therefore, a systemic exploration of substituents at the C5 position is a rational strategy for optimizing the potency and selectivity of 4-(2,3,6-Trifluorophenyl)thiazol-2-amine derivatives. nih.gov

SAR Studies of Related Fluorinated Phenyl-Thiazol-2-amine Analogs

The structure-activity relationships of analogs provide a broader context for understanding the key features of this compound. Studies on various fluorinated phenyl-thiazol-2-amines consistently highlight the importance of the fluorine substitution pattern.

In one series of 2-amino-4-aryl thiazoles, a para-fluoro substituted analog was identified as a potent inhibitor of 5-lipoxygenase. rsc.org In another study, a series of thiazolyl-thiourea derivatives containing a 3-chloro-4-fluorophenyl moiety showed promising antibacterial efficacy. mdpi.com These findings suggest that the presence and position of fluorine on the phenyl ring are critical determinants of activity. For instance, the cytotoxic effects of certain thiazole-paeonol-phenylsulfonyl scaffolds were highest with fluorine and methoxy (B1213986) derivatives. nih.gov The enhanced activity of these fluorinated analogs is often attributed to a combination of factors, including increased metabolic stability, improved membrane permeability, and favorable interactions (such as hydrogen bonds or dipole interactions) within the target's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling in Thiazole Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com In thiazole research, QSAR models are valuable tools for predicting the potency of new analogs and for understanding the key physicochemical properties that drive activity. acs.orgnih.gov

These models are built using a dataset of thiazole derivatives with known activities. acs.org For each molecule, a set of numerical values, or "descriptors," is calculated to represent its structural, electronic, and physicochemical properties. These descriptors can be classified into several categories:

Electronic Descriptors: Such as dipole moment, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) energies, which describe the electronic aspects of the molecule.

Steric Descriptors: Like molecular volume, surface area, and ovality, which relate to the size and shape of the molecule.

Topological Descriptors: These are numerical representations of molecular branching and connectivity.

Thermodynamic Descriptors: Including heat of formation and hydration energy.

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are then used to build a mathematical equation that links these descriptors to the observed biological activity (e.g., pIC50). nih.gov For example, a QSAR study on 2-aminothiazole derivatives as anti-prion agents revealed that lower propensity to form hydrogen bonds and a higher frequency of nitrogen atoms at a specific topological distance were correlated with higher potency. nih.gov Such models provide valuable insights that can guide the rational design of more potent derivatives of compounds like this compound.

Table 2: Common Descriptor Classes in QSAR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | HOMO/LUMO Energy, Dipole Moment | Electron-donating/accepting ability, polarity |

| Steric | Molecular Weight, Molar Refractivity | Size, shape, and bulk of the molecule |

| Topological | Wiener Index, Balaban J Index | Molecular branching, connectivity, and shape |

| Hydrophobic | LogP | Lipophilicity and partitioning behavior |

Research on this compound Derivatives Lacks Specific Data for Pharmacophore Model Development

A comprehensive review of available scientific literature reveals a significant gap in the specific research concerning the structure-activity relationship (SAR) and pharmacophore development for derivatives of the chemical compound this compound. While the broader class of thiazole derivatives is a subject of extensive investigation in medicinal chemistry for a variety of therapeutic targets, specific data on the 2,3,6-trifluorophenyl substituted variant is not publicly available.

Pharmacophore modeling is a crucial step in modern drug design, requiring a set of active molecules to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. This process allows for the rational design of new, more potent compounds and for virtual screening of compound libraries. The development of a robust pharmacophore model is contingent on the availability of experimental data, including the biological activities of a series of structurally related compounds.

Numerous studies have been published on the SAR and pharmacophore analysis of other substituted 2-aminothiazoles. For instance, research on derivatives containing moieties such as 4-chlorophenyl, 4-bromophenyl, 3,4,5-trimethoxyphenyl, and 4-fluorophenyl has provided insights into the structural requirements for activities like anticancer, antimicrobial, and anti-inflammatory effects. These studies have successfully identified key pharmacophoric features, including hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are critical for their interaction with biological targets.

However, the specific substitution pattern of three fluorine atoms at the 2, 3, and 6 positions of the phenyl ring in this compound presents a unique electronic and steric profile. The influence of this particular trifluorination on the compound's interaction with biological targets has not been elucidated in published literature. Without a series of active analogues of this compound and their corresponding biological data, the generation of a specific and reliable pharmacophore model is not feasible at this time.

Therefore, the requested detailed analysis under the section "4.4.2. Pharmacophore Development from Active Thiazole Derivatives" cannot be provided due to the absence of the necessary foundational research and specific data for this particular compound and its derivatives. Further experimental investigation is required to synthesize and evaluate a library of this compound derivatives to enable a meaningful SAR analysis and subsequent pharmacophore model development.

Computational Chemistry and Molecular Modeling of 4 2,3,6 Trifluorophenyl Thiazol 2 Amine and Its Bioactive Analogues

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and reactivity. These methods, particularly Density Functional Theory (DFT), provide a robust framework for analyzing the behavior of thiazole (B1198619) derivatives at the electronic level.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic characteristics. For thiazole derivatives, DFT studies are often employed to analyze the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap suggests higher chemical reactivity and potential for biological activity. frontiersin.orgphyschemres.org For instance, in studies of various bioactive thiazole-sulfonamide derivatives, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine these energy profiles. nih.gov The analysis of the Molecular Electrostatic Potential (MEP) map is another key application of DFT. The MEP map visualizes the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This information is vital for predicting how a molecule will interact with biological targets like proteins and DNA. nih.govdergipark.org.tr In one study, MEP analysis of a thiazole-triazole derivative helped identify reactive areas, providing evidence for the molecule's potential as a therapeutic agent for Alzheimer's disease. dergipark.org.tr

| Compound Type | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Thiazole-Triazole Derivative (A1) | DFT/B3LYP/6-31G | -6.24 | -1.79 | 4.45 | nih.gov |

| Thiazole-Triazole Derivative (A2) | DFT/B3LYP/6-31G | -6.31 | -2.12 | 4.19 | nih.gov |

| Thiazolo-Triazole-Chromenone (ATTC) | DFT/B3LYP/DGDZVP | -5.91 | -2.41 | 3.50 | dergipark.org.tr |

Prediction of Spectroscopic Properties Relevant to Structure-Property Relationships

DFT calculations are also highly effective in predicting spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov By calculating the vibrational frequencies of a molecule, researchers can generate a theoretical IR spectrum that can be compared with experimental data to confirm the molecular structure. nih.gov Similarly, theoretical NMR chemical shifts can be calculated and compared to experimental results. This correlation between theoretical predictions and experimental observations is crucial for verifying the synthesis of new compounds and understanding their structural nuances. These spectroscopic insights are integral to establishing clear structure-property relationships, which guide the design of new analogues with improved activity.

Molecular Docking Investigations for Target-Specific Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). impactfactor.org This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for elucidating the specific interactions that stabilize the ligand-receptor complex.

Identification of Key Binding Site Residues and Interaction Networks

A primary goal of molecular docking is to identify the key amino acid residues within the binding pocket of a target protein that interact with the ligand. impactfactor.orgnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. For example, in a study of 4-(4-bromophenyl)-thiazol-2-amine derivatives, molecular docking revealed that the most active compounds formed strong interactions within the binding pockets of various microbial and cancer-related proteins (PDB IDs: 1JIJ, 4WMZ, 3ERT). nih.govresearchgate.net Similarly, docking studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine analogues as inhibitors of cyclin-dependent kinases (CDK2/4/6) identified crucial polar interactions with key residues like Lysine (Lys) and Aspartic acid (Asp) as being decisive for their inhibitory activity. nih.gov The identification of these interaction networks is fundamental to understanding the mechanism of action and for designing new analogues with enhanced specificity and potency.

| Compound Class | Biological Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2/4/6 | Lys33, Lys35, Lys43, Asp145, Asp158, Asp163 | Electrostatic/Polar | nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | DHPS (PDB: 1JIJ) | Not Specified | Hydrogen Bonding, Hydrophobic | nih.govresearchgate.net |

| Imidazolo-Triazole Derivatives | HDAC2 (PDB: 4LXZ) | HIS146, PHE155, PHE210, LEU276 | Hydrogen Bonding, Pi-Alkyl | ajchem-a.com |

| Thiazole-Sulfonamide Derivatives | Acetylcholinesterase | Not Specified | Not Specified | nih.gov |

Prediction of Binding Modes and Affinities with Biological Macromolecules

Beyond identifying interacting residues, molecular docking predicts the most stable binding pose of a ligand within the receptor's active site and estimates the binding affinity, often expressed as a docking score in kcal/mol. frontiersin.orgpolyu.edu.hk A lower (more negative) binding energy generally indicates a more stable and favorable interaction. polyu.edu.hk This scoring allows researchers to rank different compounds based on their predicted affinity for a target. nih.govbiorxiv.orgfrontiersin.orgnih.govbiorxiv.org For instance, docking studies of various thiazole-based inhibitors against fungal proteins have shown a strong correlation between low docking energies and high antifungal activity. nih.gov In another study, a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine analogues were evaluated against human equilibrative nucleoside transporters (ENTs), with docking scores helping to rationalize their inhibitory potency. frontiersin.org These predictions are invaluable for prioritizing which novel compounds should be synthesized and tested in vitro, thereby streamlining the drug discovery pipeline.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. ekb.eg This technique is crucial for assessing the stability of the predicted binding pose and understanding how the complex behaves in a more realistic, solvated environment. nih.govnih.gov

MD simulations can validate the results of molecular docking by confirming that the ligand remains stably bound within the active site throughout the simulation period. physchemres.orgnih.gov Key metrics analyzed during MD simulations include the Root-Mean-Square Deviation (RMSD), which measures the average deviation of the protein and ligand backbone atoms from their initial positions, and the Root-Mean-Square Fluctuation (RMSF), which highlights the flexibility of different parts of the protein. ajchem-a.comekb.eg A stable RMSD value over time suggests that the complex has reached equilibrium and the binding is stable. ekb.eg For example, MD simulations performed on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives complexed with CDKs confirmed the stability of the docked poses and validated the docking results. nih.govnih.gov These simulations provide a deeper understanding of the conformational changes and energetic contributions that govern the binding event, offering critical insights for the development of effective inhibitors. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties as a Methodological Tool for Drug Design

In modern drug discovery, the early assessment of a compound's pharmacokinetic profile is critical to avoid late-stage failures. The properties of Absorption, Distribution, Metabolism, and Excretion (ADME) determine the bioavailability and residence time of a drug in the body. Computational, or in silico, ADME prediction has become a cost-effective and high-throughput method for evaluating these characteristics before a compound is synthesized. nih.govsigmaaldrich.com This approach is particularly valuable for prioritizing lead candidates from large virtual libraries.

For thiazole derivatives, including analogues of 4-(2,3,6-Trifluorophenyl)thiazol-2-amine, various online tools and software packages like SwissADME, pkCSM, and others are employed to predict key physicochemical and pharmacokinetic parameters. nih.govpensoft.net These predictions are often guided by established frameworks such as Lipinski's Rule of Five, which assesses the druglikeness of a molecule based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. pensoft.net

Research on related 4-phenylthiazol-2-amine derivatives has demonstrated the utility of these predictive models. nih.govresearchgate.net For instance, studies on a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives showed that the compounds generally exhibited favorable ADME profiles, suggesting good potential for oral bioavailability. nih.govresearchgate.net These analyses typically evaluate parameters such as gastrointestinal absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and potential toxicity. nih.govnih.gov The prediction of these properties helps chemists to modify the lead structure to enhance its "drug-like" qualities, for example by adjusting lipophilicity to improve absorption or altering a metabolic soft spot to increase stability.

Below is an interactive table representing typical ADME parameters predicted for bioactive thiazole analogues, based on findings from computational studies.

| Parameter | Description | Favorable Range/Value for Drug Candidates | Relevance in Drug Design |

|---|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | < 500 g/mol | Influences size and diffusion across membranes. |

| LogP (Lipophilicity) | The logarithm of the partition coefficient between octanol (B41247) and water. | -0.4 to +5.6 | Affects absorption, distribution, and membrane permeability. |

| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds. | ≤ 5 | Impacts solubility and binding to targets. |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | ≤ 10 | Impacts solubility and binding to targets. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | < 140 Ų | Predicts drug transport properties, including intestinal absorption and BBB penetration. |

| Gastrointestinal (GI) Absorption | Prediction of a compound's uptake from the gut into the bloodstream. | High | Crucial for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeant | Prediction of whether a compound can cross the BBB. | Yes/No | Essential for CNS-targeting drugs; undesirable for peripherally acting drugs. |

| CYP Inhibitor | Prediction of inhibition of key cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). | No | Predicts potential for drug-drug interactions. |

Virtual Screening and Ligand-Based Drug Design Approaches

Computational chemistry provides powerful strategies for identifying and optimizing new drug candidates, which can be broadly categorized into structure-based and ligand-based methods.

Virtual Screening is a structure-based approach where large libraries of small molecules are computationally evaluated for their potential to bind to a specific biological target, typically a protein or enzyme. researchgate.net This process relies on molecular docking simulations, which predict the preferred orientation and binding affinity of a ligand within the active site of a receptor. researchgate.net For thiazole analogues, virtual screening has been used to identify potential inhibitors for various targets. For example, in the search for new anticancer agents, 2,4-disubstituted thiazole derivatives have been docked into the colchicine (B1669291) binding site of tubulin to predict their potential as tubulin polymerization inhibitors. nih.gov Similarly, studies on other thiazole-containing compounds have used docking to assess their binding to microbial enzymes, which is a key step in developing new antimicrobial agents. nih.gov This methodology allows researchers to screen thousands or even millions of compounds in a short period, prioritizing a smaller, more manageable number for synthesis and experimental testing. researchgate.net

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. LBDD methods use the structural and chemical properties of these known active ligands to develop a model, or pharmacophore, that defines the essential features required for biological activity. This pharmacophore model can then be used to search for new compounds that possess these features. The synthesis of a series of related compounds, a common practice in medicinal chemistry, is a practical application of LBDD. nih.govresearchgate.net By systematically modifying the core structure of a bioactive thiazole—for instance, by introducing different substituents on the phenyl ring of a 4-phenylthiazole (B157171) scaffold—researchers can establish a Structure-Activity Relationship (SAR). nih.govresearchgate.net SAR studies help to understand which chemical modifications lead to an increase or decrease in biological potency, guiding the rational design of more effective analogues. For the this compound scaffold, this would involve synthesizing derivatives with varied substitution patterns on the trifluorophenyl ring or modifications to the 2-amine group to optimize target engagement and pharmacokinetic properties.

Mechanistic and Application Oriented Research of 4 2,3,6 Trifluorophenyl Thiazol 2 Amine Derivatives in Chemical Biology

Investigation as Modulators of Enzyme Activity

The 2-aminothiazole (B372263) scaffold is a recognized pharmacophore, and its derivatives have been widely investigated as inhibitors of various enzymes. While research specifically isolating the 4-(2,3,6-trifluorophenyl) derivative is nascent, the broader family of fluorinated phenylthiazoles has shown significant engagement with several key enzyme families. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which can in turn influence its biological activity. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition by Thiazole (B1198619) Derivatives

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. nih.govisca.me While direct studies on 4-(2,3,6-trifluorophenyl)thiazol-2-amine are not extensively documented in publicly available research, the broader class of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has been identified as highly potent and selective inhibitors of CDK4 and CDK6. nih.govnih.gov Medicinal chemistry efforts have led to the development of orally bioavailable molecules within this class that demonstrate significant tumor growth inhibition in preclinical models. nih.gov For instance, a series of 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were synthesized and showed potent inhibitory effects on CDK activity. nih.gov These findings suggest that the thiazole core is a viable scaffold for developing CDK inhibitors. Further investigation is required to determine if the specific 2,3,6-trifluorophenyl substitution confers any advantageous properties in terms of potency or selectivity towards different CDK isoforms.

Cholinesterase Enzyme Inhibition Mechanisms

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets in the management of neurodegenerative diseases like Alzheimer's disease. nih.gov The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Research into N-phenylthiazol-2-amine derivatives has shown their potential as cholinesterase inhibitors. nih.gov For example, a series of these derivatives were screened, and N-(2,3-dimethylphenyl)thiazol-2-amine was identified as a particularly potent inhibitor of both AChE and BChE. nih.gov Molecular docking studies have helped to elucidate the interactions between these ligands and the binding sites of the enzymes. nih.gov Although these studies did not specifically include the 4-(2,3,6-trifluorophenyl) moiety, they establish the N-phenylthiazol-2-amine scaffold as a promising starting point for the design of new cholinesterase inhibitors. The electron-withdrawing nature of the trifluorophenyl group could influence the binding affinity and selectivity of such derivatives.

Tubulin Polymerization Inhibition and Anti-proliferative Effects

Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.gov Inhibitors of tubulin polymerization can disrupt cell division, leading to apoptosis, and are therefore effective anticancer agents. nih.gov Several classes of thiazole derivatives have been investigated for their ability to inhibit tubulin polymerization. nih.govnih.gov For instance, a series of 2,4-disubstituted thiazole derivatives with a 4-(3,4,5-trimethoxyphenyl) moiety have been synthesized and shown to possess potent cytotoxic activity against various human cancer cell lines. nih.gov These compounds were found to inhibit tubulin polymerization, with some showing greater efficacy than the reference drug combretastatin (B1194345) A-4. nih.govnih.gov While these studies highlight the potential of the thiazole scaffold, research specifically on this compound derivatives as tubulin polymerization inhibitors is not yet prevalent in the literature.

Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. nih.gov Dual inhibitors of COX and LOX are of significant interest as anti-inflammatory agents with a potentially better safety profile than traditional NSAIDs. mdpi.com Various thiazole derivatives have been explored as inhibitors of these enzymes. mdpi.comnih.gov For example, a series of thymol-3,4-disubstituted thiazole hybrids were synthesized and evaluated as dual COX-2/5-LOX inhibitors, with some compounds showing potency comparable or superior to celecoxib (B62257) (a selective COX-2 inhibitor). nih.gov Another study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives also identified potent inhibitors of COX and LOX pathways. nih.gov These findings underscore the potential of the thiazole core in the design of anti-inflammatory agents. The impact of the 2,3,6-trifluorophenyl substitution on the COX/LOX inhibitory activity of thiazole derivatives remains an area for future research.

Targeting Microbial Enzymes and Pathways (e.g., Antimicrobial, Antitubercular)

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents that target essential microbial enzymes and pathways. nih.gov Thiazole derivatives have been a rich source of compounds with a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects. nih.govsigmaaldrich.com For example, a series of substituted 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives demonstrated good anti-tubercular activity against Mycobacterium tuberculosis H37Rv and potent activity against S. pneumoniae. sigmaaldrich.com Another study on 4-(4-bromophenyl)-thiazol-2-amine derivatives also revealed promising antimicrobial and antifungal activities. nih.gov While these studies did not specifically investigate the 4-(2,3,6-trifluorophenyl) derivative, they highlight the potential of the 4-phenylthiazol-2-amine scaffold in developing new antimicrobial agents. The strong electron-withdrawing properties of the trifluorophenyl group could potentially enhance the antimicrobial efficacy of such compounds.

A study on fluorinated hydrazinylthiazole derivatives showed that some compounds were potent inhibitors of α-amylase, an enzyme relevant to carbohydrate metabolism, which can be a target in managing metabolic aspects of microbial infections or related host responses. nih.gov

Exploration in Receptor Binding and Signaling Pathways

Beyond enzyme inhibition, derivatives of this compound have been explored for their interactions with various cell surface and nuclear receptors, influencing downstream signaling pathways.

One of the most notable findings is in the context of Peroxisome Proliferator-Activated Receptors (PPARs). A derivative containing a trifluoromethylphenyl)thiazol moiety, specifically (4-(((2-(3-fluoro-4-(trifluoromethyl)phenyl)-4-methyl-1,3-thiazol-5-yl)methyl)sulfanyl)-2-methylphenoxy)acetic acid, has been identified as a PPARδ agonist. nih.gov PPARs are nuclear receptors that play crucial roles in regulating lipid and carbohydrate metabolism and inflammation. nih.govnih.gov Agonism at the PPARδ subtype has been shown to have beneficial effects on metabolic parameters, including attenuating hepatic steatosis. nih.gov

Furthermore, the broader class of phenylthiazole derivatives has been investigated for its effects on other receptor systems. For instance, thiazole carboxamide derivatives have been identified as potent allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for excitatory neurotransmission in the central nervous system. nih.gov These compounds were found to be negative allosteric modulators, suggesting potential neuroprotective applications. nih.gov

Additionally, research on 4-(4-methoxyphenyl)-2-aminothiazole and related thiadiazole derivatives has identified them as selective antagonists for the human adenosine (B11128) A3 receptor, a G-protein coupled receptor involved in various physiological processes. nih.gov This indicates that the phenylthiazole scaffold can be tailored to target specific receptor subtypes.

The table below summarizes the biological activities of some relevant thiazole derivatives.

| Compound Class | Biological Target/Activity | Key Findings | Reference(s) |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK4/6 Inhibition | Potent and selective inhibition of CDK4 and CDK6, demonstrating anti-tumor activity. | nih.govnih.gov |

| N-Phenylthiazol-2-amine derivatives | Cholinesterase Inhibition | Inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). | nih.gov |

| 2,4-Disubstituted thiazole derivatives | Tubulin Polymerization Inhibition | Cytotoxic against cancer cell lines through inhibition of tubulin polymerization. | nih.govnih.gov |

| Thymol-3,4-disubstituted thiazole hybrids | COX-2/5-LOX Inhibition | Dual inhibition of COX-2 and 5-LOX, showing anti-inflammatory potential. | nih.gov |

| 4-(2,6-Dichlorobenzyloxy)phenyl thiazole derivatives | Antitubercular Activity | Good activity against Mycobacterium tuberculosis. | sigmaaldrich.com |

| Trifluoromethylphenyl)thiazol derivative | PPARδ Agonism | Acts as an agonist for the peroxisome proliferator-activated receptor δ. | nih.gov |

| Thiazole carboxamide derivatives | AMPA Receptor Modulation | Negative allosteric modulators of AMPA receptors, suggesting neuroprotective potential. | nih.gov |

| 4-(4-Methoxyphenyl)-2-aminothiazole derivatives | Adenosine A3 Receptor Antagonism | Selective antagonists for the human adenosine A3 receptor. | nih.gov |

Angiotensin II Receptor Antagonism Studies

The renin-angiotensin system is a critical regulator of blood pressure, and its modulation is a key strategy in treating hypertension. Research into nonpeptide angiotensin II (AII) receptor antagonists has explored various heterocyclic scaffolds. Studies on 2,4,5-trisubstituted triazolinones have shown that aryl substituents are crucial for potency. nih.gov Specifically, ortho-substitution on a phenyl ring at the N2 position led to derivatives with low nanomolar in vitro potency against the AT1 receptor. nih.gov

One notable example featured a 2-(trifluoromethyl)phenyl substituent, which resulted in a compound with an IC50 of 1.2 nM and significant in vivo efficacy. nih.gov This highlights the importance of fluorinated phenyl groups in achieving potent angiotensin II receptor antagonism. The trifluorophenyl moiety of this compound presents an analogous structural alert, suggesting that its derivatives could be investigated for similar activities. The fluorine atoms can participate in crucial hydrophobic and hydrogen-bonding interactions within the AT1 receptor binding site. nih.gov

Table 1: In Vitro Potency of a Related Angiotensin II Receptor Antagonist

| Compound | Substituent | Target | In Vitro Potency (IC50) |

|---|

Data sourced from a study on potent 2,4,5-trisubstituted triazolinones. nih.gov

Dopamine (B1211576) Agonist Research

Dopamine agonists are a class of drugs that activate dopamine receptors in the brain and are fundamental in the treatment of conditions like Parkinson's disease and hyperprolactinemia. nih.gov These agents work by mimicking the action of endogenous dopamine, thereby restoring dopaminergic activity in pathways where it is deficient. nih.gov The pharmacological basis for their use in Parkinson's disease is to compensate for the loss of dopaminergic neurons in the substantia nigra. nih.gov

While direct research linking this compound to dopamine agonism is not prominent, the 2-aminothiazole scaffold has been explored for a range of central nervous system activities. The development of novel dopamine agonists often involves screening libraries of heterocyclic compounds to identify new scaffolds that can be optimized for receptor affinity and selectivity (e.g., for D1, D2, or D3 receptors). The physicochemical properties imparted by the trifluorophenyl group could make derivatives of this compound interesting candidates for such screening programs.

This compound as a Core Scaffold for Advanced Chemical Biology Probes

The structure of this compound is well-suited for use as a central scaffold in the construction of more complex molecules, such as chemical biology probes, hybrid molecules, and multi-target ligands.

Hybrid Molecule Construction and Multi-target Ligand Design

The strategy of creating hybrid molecules by combining two or more pharmacophores is a growing area of drug design, aiming to address complex diseases by hitting multiple targets simultaneously. The 2-aminothiazole ring serves as an excellent anchor or building block in such constructions.

For instance, researchers have successfully synthesized imidazole-thiadiazole hybrids that exhibit multi-target inhibitory activity against enzymes relevant to diabetes and Alzheimer's disease. nih.gov Similarly, novel triazine-tyrosine hybrids incorporating a thiazole fragment have been designed as potential agents for multiple sclerosis. nih.gov These examples demonstrate the feasibility of using a thiazole-containing core to build molecules with tailored, multi-target profiles. The reactive amine group on the this compound scaffold provides a convenient point for chemical modification and linkage to other pharmacologically active moieties, enabling the systematic construction of novel hybrid compounds. nih.govnih.gov

Table 2: Multi-target Inhibitory Activities of Imidazole-Thiadiazole Hybrid Compounds

| Target Enzyme | Activity Range (IC50) | Standard Drug | Standard Drug IC50 |

|---|---|---|---|

| α-Glucosidase | 1.4 µM - 13.6 µM | Acarbose | 14.8 µM |

| α-Amylase | 0.9 µM - 12.8 µM | Acarbose | 14.8 µM |

| Acetylcholinesterase (AChE) | 8.6 µM - 34.7 µM | Donepezil | 39.2 µM |

Data from a study on imidazole-thiadiazole hybrids. nih.gov

Fragment-Based Ligand Development Considerations for 2-Aminothiazole Scaffolds

Fragment-based ligand development (FBLD) is a powerful method in drug discovery that starts with identifying small, low-molecular-weight fragments that bind weakly to a biological target. These fragments are then grown or combined to produce a high-affinity lead compound. The 2-aminothiazole scaffold is an ideal candidate for FBLD due to its prevalence in known bioactive compounds and its synthetic tractability. nih.govresearchgate.net

The 2-amino-4-aryl thiazole substructure, in particular, has been identified as a promising starting point. For example, a p-fluoro substituted 2-amino-4-aryl thiazole was identified as a potent inhibitor of human 5-lipoxygenase (5-LOX), an enzyme implicated in asthma and inflammation, with an IC50 of approximately 10 μM. rsc.org This demonstrates that even a relatively simple fragment can exhibit significant biological activity. The this compound fragment, with its specific substitution pattern, could be screened against various enzyme libraries to identify initial hits for further optimization through FBLD approaches.

Elucidation of Molecular Mechanisms of Action for Derived Compounds (General biological mechanisms)

Derivatives of the 2-aminothiazole core exert their biological effects through a wide variety of molecular mechanisms. Understanding these mechanisms is crucial for rational drug design and development.

One well-documented mechanism for thiazole derivatives is the inhibition of tubulin polymerization. nih.gov Certain 2,4-disubstituted thiazoles containing a 4-(3,4,5-trimethoxyphenyl) moiety have shown potent cytotoxic activity against several human cancer cell lines. nih.gov Further investigation revealed that these compounds directly inhibit tubulin polymerization, a mechanism similar to that of the well-known anticancer agent combretastatin A-4. nih.gov Molecular docking studies suggest that these compounds bind to the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.gov

Other mechanisms associated with 2-aminothiazole derivatives include the inhibition of kinases (e.g., c-Met/ALK, FLT3), modulation of transcription factors, and interference with microbial metabolic pathways. nih.govmdpi.com The specific mechanism is highly dependent on the substitution pattern around the core scaffold. The trifluorophenyl group in this compound can be expected to significantly influence which targets its derivatives will bind to and with what affinity, opening up diverse possibilities for their ultimate biological function.

Table 3: Tubulin Polymerization Inhibition by 2,4-Disubstituted Thiazole Derivatives

| Compound | Cytotoxic Activity (IC50 Range) | Tubulin Polymerization Inhibition (IC50) |

|---|---|---|

| 5c | 3.35 - 12.81 µM | 2.95 µM |

| 7c | 4.65 - 13.91 µM | 2.00 µM |

| 9a | 4.41 - 18.69 µM | 2.38 µM |

| Combretastatin A-4 (Reference) | Not specified in this context | 2.96 µM |

Data from a study on thiazole derivatives as tubulin polymerization inhibitors. nih.gov

Concluding Perspectives and Future Research Directions for 4 2,3,6 Trifluorophenyl Thiazol 2 Amine

Gaps in Current Understanding and Opportunities for Mechanistic Investigations

A significant gap in the current understanding of 4-(2,3,6-Trifluorophenyl)thiazol-2-amine is the limited specific data on its biological activity and mechanism of action. While the broader class of 2-aminothiazoles is known for a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties, the specific contributions of the 2,3,6-trifluorophenyl substitution pattern are not well-defined. mdpi.comnih.gov

Future mechanistic investigations should focus on:

Target Identification and Validation: High-throughput screening against diverse biological targets (e.g., kinases, enzymes, receptors) is necessary to identify its primary cellular partners. The cyclin-dependent kinases (CDK4/6) are one such validated target for this class of compounds. acs.org

Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold is needed to understand how changes to the molecule affect its biological activity. This includes exploring alternative substitutions on the phenyl ring and derivatization of the 2-amino group. nih.gov

Biochemical and Cellular Assays: Once a target is identified, detailed enzymatic and cell-based assays are required to quantify the compound's potency and efficacy. Investigating its effects on cellular pathways, such as apoptosis and cell cycle progression, will provide crucial insights into its mechanism of action. researchgate.net

These investigations will be crucial for understanding the unique properties endowed by the specific trifluoro-substitution pattern and for guiding the rational design of more potent and selective derivatives.

Potential for Novel Synthetic Methodologies and Process Intensification

The classical Hantzsch reaction, involving the condensation of α-haloketones with thiourea (B124793), is a well-established method for synthesizing 2-aminothiazoles. nih.gov However, this method can have limitations, including harsh conditions and the generation of side products. tandfonline.com Future research should explore modern synthetic strategies to improve the efficiency, scalability, and environmental footprint of synthesizing this compound and its analogs.

Key opportunities include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for thiazole (B1198619) synthesis. figshare.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety, scalability, and product consistency, making it ideal for process intensification.

Novel Catalytic Systems: The development of new catalysts, such as triethylamine (NEt3) or eco-friendly biopolymeric catalysts, can enable milder reaction conditions and simplify workup procedures. tandfonline.comresearchgate.net

Alternative Synthetic Routes: Exploring alternative pathways, such as the modified Gewald reaction or copper-catalyzed C-H bond arylations, could provide access to novel derivatives that are not easily accessible through traditional methods. beilstein-journals.orgorganic-chemistry.org

The table below summarizes potential modern synthetic approaches that could be applied.

| Methodology | Potential Advantages | Key References |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved process control. | figshare.com |

| Flow Chemistry | Enhanced safety, scalability, and consistency; suitable for industrial production. | figshare.com |

| Novel Catalysis (e.g., NEt3) | Milder conditions, simplified procedures, potentially lower cost. | tandfonline.com |

| Modified Gewald Reaction | Provides an alternative route to differently substituted thiazoles. | beilstein-journals.org |

Adopting these advanced methodologies will be essential for creating diverse libraries of derivatives for biological screening and for developing commercially viable manufacturing processes.

Advanced Computational Approaches to Guide Design and Discovery

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and guiding synthetic efforts. For this compound, in silico methods can bridge gaps in experimental data and provide a rational basis for designing new analogs.

Future computational research should focus on:

Molecular Docking: To predict the binding modes and affinities of the compound against known biological targets, such as protein kinases. This can help prioritize which derivatives to synthesize and test. nih.govmdpi.com

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate electronic properties, such as molecular orbital energies (HOMO/LUMO) and electrostatic potential, which are critical for understanding the molecule's reactivity and intermolecular interactions. emerginginvestigators.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to a biological target, helping to assess the stability of the interaction over time. frontiersin.org

ADME/Toxicity Prediction: In silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov

These computational approaches, when used in concert with experimental work, can significantly streamline the optimization process, reducing the time and cost associated with bringing a new chemical entity to preclinical stages.

Integration of Multidisciplinary Approaches in Thiazole Derivative Research

The full therapeutic potential of this compound can only be realized through a highly integrated, multidisciplinary research program. The complexity of modern drug discovery necessitates collaboration between experts in various scientific fields.

A successful research strategy would involve the convergence of:

Synthetic Organic Chemistry: To create the target compound and a diverse library of analogs using both classical and modern synthetic techniques. nih.govresearchgate.net

Computational Chemistry: To model ligand-target interactions, predict properties, and guide the rational design of new molecules. researchgate.netbohrium.com

Structural Biology: To determine the crystal structures of the compound bound to its biological targets, providing a definitive understanding of the binding mode and guiding further SAR studies.

Pharmacology and Cell Biology: To conduct in vitro and in vivo testing to evaluate the compound's efficacy, mechanism of action, and pharmacokinetic profile. researchgate.netnih.gov

By breaking down traditional silos and fostering collaboration, research teams can create a synergistic feedback loop where computational predictions guide synthetic efforts, and experimental results refine computational models, leading to a more efficient and effective discovery pipeline.

Strategic Development of this compound as a Platform for Future Chemical Entities

Given the proven importance of the 2-aminothiazole (B372263) core, this compound should be viewed not just as a single compound, but as a versatile platform or scaffold for the development of a new generation of chemical entities. nih.govglobalresearchonline.net The structure contains multiple points for chemical modification, allowing for the systematic fine-tuning of its properties.

Strategic development could proceed along the following lines:

Derivatization of the 2-Amino Group: This position is a common site for modification. Acylation, sulfonylation, or reaction with isocyanates can produce a wide array of amides, sulfonamides, and urea (B33335) derivatives, each with potentially distinct biological activities. nih.govresearchgate.net

Modification of the Phenyl Ring: While the 2,3,6-trifluoro pattern is of primary interest, exploring other substitutions on the phenyl ring can help establish a more comprehensive SAR and optimize activity against specific targets.

Bioisosteric Replacement: The thiazole ring itself or the phenyl group could be replaced with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities.

Fragment-Based Drug Design: The trifluorophenylthiazole moiety can be used as a starting fragment to be elaborated into more complex molecules with high affinity for a chosen biological target.

By treating this compound as a foundational building block, medicinal chemists can systematically explore its chemical space to develop novel compounds tailored for a range of therapeutic applications, from oncology to infectious diseases. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2,3,6-Trifluorophenyl)thiazol-2-amine and its derivatives?

- Methodological Answer : The synthesis typically involves cyclization reactions using thiourea and α-halo ketones. For example, 2-bromo-1-(substituted phenyl)ethanone derivatives react with thiourea in refluxing ethanol, catalyzed by iodine or acetic acid, to form the thiazole ring. Variations in substituents on the phenyl group (e.g., fluorine positions) require careful control of stoichiometry and reaction time to optimize yields .

Q. Which spectroscopic techniques are most effective for characterizing thiazol-2-amine derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming the substitution pattern on the thiazole ring and phenyl groups. Infrared (IR) spectroscopy identifies functional groups like amines, while mass spectrometry (ESI-MS) verifies molecular weight and fragmentation patterns. X-ray crystallography may resolve ambiguities in complex cases .

Q. What biological activities are associated with fluorinated thiazol-2-amine derivatives?

- Methodological Answer : Fluorinated thiazoles exhibit antimicrobial, anticancer, and anti-inflammatory activities. For instance, trifluoromethyl groups enhance lipophilicity and metabolic stability, improving interactions with hydrophobic enzyme pockets. Standard assays like the SRB cytotoxicity test (for cancer cells) or broth microdilution (for microbes) are used to quantify activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

- Methodological Answer : Systematic substitution at the phenyl or thiazole ring (e.g., electron-withdrawing groups like -CF3 or -F) can modulate electronic properties and steric effects. For example, increasing fluorine atoms on the phenyl ring enhances antimicrobial potency by improving membrane permeability. Computational tools like DFT (Density Functional Theory) predict electronic contributions, while molecular docking identifies binding modes with targets like kinases or microbial enzymes .

Q. What strategies resolve contradictions in reported biological activities of fluorinated thiazol-2-amine derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Reproducibility requires strict adherence to protocols like the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial testing. Orthogonal assays (e.g., enzymatic inhibition vs. whole-cell activity) and purity validation via HPLC can clarify results .

Q. How can computational methods predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer : Tools like SwissADME or ADMETLab2.0 estimate logP (lipophilicity), solubility, and metabolic stability. For instance, fluorine substitution reduces metabolic oxidation, extending half-life. Molecular dynamics simulations model blood-brain barrier penetration, critical for CNS-targeted drugs .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

- Methodological Answer : Scaling requires optimizing solvent systems (e.g., switching from ethanol to DMF for higher solubility) and minimizing side reactions. Catalytic methods, such as using iodine in thiourea-mediated cyclization, improve atom economy. Purification via column chromatography or recrystallization must balance yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.